MBM-55S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

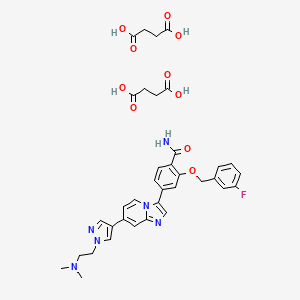

C36H39FN6O10 |

|---|---|

Molecular Weight |

734.7 g/mol |

IUPAC Name |

bis(butanedioic acid);4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide |

InChI |

InChI=1S/C28H27FN6O2.2C4H6O4/c1-33(2)10-11-34-17-22(15-32-34)20-8-9-35-25(16-31-27(35)14-20)21-6-7-24(28(30)36)26(13-21)37-18-19-4-3-5-23(29)12-19;2*5-3(6)1-2-4(7)8/h3-9,12-17H,10-11,18H2,1-2H3,(H2,30,36);2*1-2H2,(H,5,6)(H,7,8) |

InChI Key |

AXYNDQVILOZBNY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC(=CC=C5)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

MBM-55S mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of MBM-55S in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of mitotic processes.[1][2][3][4][5] Overexpression of Nek2 is a common feature in a variety of human cancers and is associated with aggressive tumor phenotypes and poor prognosis.[6] this compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, effects on cellular processes, and in vivo anti-tumor activity. Detailed experimental protocols and quantitative data are presented to support the described mechanism.

Introduction to this compound and its Molecular Target: Nek2

This compound is a derivative of imidazo[1,2-a]pyridine, identified through structure-based drug design as a highly potent Nek2 inhibitor.[1][7] The primary molecular target of this compound is NIMA-related kinase 2 (Nek2), a key regulator of centrosome duplication, spindle assembly, and the spindle assembly checkpoint.[6] Dysregulation of these processes due to Nek2 overexpression can lead to genomic instability, a hallmark of cancer.[6] this compound exhibits high selectivity for Nek2, with an in vitro IC50 of 1.0 nM.[1][2][7] While it shows some off-target activity against RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM), it is significantly more selective for Nek2 compared to a wide range of other kinases.[1][6]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of Nek2 kinase activity, which leads to defects in mitotic progression, ultimately triggering cell cycle arrest and apoptosis.[1][2][3][4]

Inhibition of Nek2 Kinase Activity

This compound binds to the ATP-binding pocket of Nek2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal functioning of the centrosome and the mitotic spindle, leading to mitotic catastrophe.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4][6] This arrest is a direct consequence of the disruption of mitotic progression caused by Nek2 inhibition. Specifically, this compound treatment in HCT-116 cells resulted in an accumulation of cells with a greater than 4N DNA content, indicative of a failure to complete mitosis.[4][6]

Induction of Apoptosis

Prolonged G2/M arrest and mitotic catastrophe induced by this compound ultimately lead to the activation of the apoptotic pathway.[1][2][3][4] In HCT-116 cells, this compound was shown to cause a concentration-dependent increase in apoptosis.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Nek2 | 1.0 |

| RSK1 | 5.4 |

| DYRK1a | 6.5 |

| CHK1 | 57 |

| GSK-3β | 91 |

| ABL | 20 |

| CDK2 | 370 |

| CDK4 | 441 |

| AKT1 | 608 |

| Aurora A | 5300 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.53 |

| HCT-116 | Colorectal Cancer | 0.84 |

| Bel-7402 | Hepatocellular Carcinoma | 7.13 |

Table 3: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | >4N (%) |

| Control (DMSO) | 55.2 | 20.1 | 24.7 | 0.0 |

| This compound (0.5 µM) | 18.3 | 15.4 | 55.8 | 10.5 |

| This compound (1.0 µM) | 10.1 | 12.5 | 60.2 | 17.2 |

Table 4: Induction of Apoptosis by this compound in HCT-116 Cells

| Treatment | Apoptotic Cells (%) |

| Control (DMSO) | 2.5 |

| This compound (0.5 µM) | 15.8 |

| This compound (1.0 µM) | 35.2 |

Table 5: In Vivo Anti-tumor Efficacy of this compound in HCT-116 Xenograft Model

| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 20 | 65 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Nek2 signaling pathway and the experimental workflows used to characterize the mechanism of action of this compound.

Caption: Nek2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MGC-803, HCT-116, Bel-7402) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat HCT-116 cells with this compound (0.5 µM and 1.0 µM) or DMSO (vehicle control) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the population with >4N DNA content.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat HCT-116 cells with this compound (0.5 µM and 1.0 µM) or DMSO for 24 hours.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells and quantify the percentage of apoptotic cells.

In Vivo HCT-116 Xenograft Model

-

Tumor Implantation: Subcutaneously inject HCT-116 cells into the flank of female BALB/c nude mice.

-

Treatment Initiation: When the tumors reach a palpable size, randomly assign the mice to treatment and control groups.

-

Compound Administration: Administer this compound (20 mg/kg) or vehicle control intraperitoneally (i.p.) twice daily for 21 days.

-

Tumor Measurement: Measure the tumor volume every three days using a caliper.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the overall health and body weight of the mice.

Conclusion

This compound is a potent and selective Nek2 inhibitor with a clear mechanism of action in cancer cells. By targeting Nek2, this compound disrupts mitotic progression, leading to G2/M cell cycle arrest and apoptosis. The robust in vitro and in vivo anti-tumor activity of this compound, coupled with its favorable selectivity profile, positions it as a promising therapeutic candidate for the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic potential.

References

- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - East China Normal University [pure.ecnu.edu.cn]

- 2. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. experts.arizona.edu [experts.arizona.edu]

The Function and Therapeutic Potential of MBM-55S, a Potent Nek2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Never in Mitosis Gene A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic processes, including centrosome separation and spindle formation.[1] Its overexpression is implicated in the pathogenesis of numerous human malignancies, correlating with aggressive cancer phenotypes and poor patient prognosis.[1][2] Consequently, Nek2 has emerged as a promising therapeutic target for cancer therapy. MBM-55S is a novel, potent, and selective small-molecule inhibitor of Nek2 kinase activity. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and a summary of its preclinical anti-tumor activity. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to support further research and development efforts in this area.

Introduction to Nek2 Kinase

Nek2 is a crucial regulator of the cell cycle, with its expression and activity peaking during the S and G2/M phases.[1] It is instrumental in the timely separation of centrosomes, a critical step for the formation of a bipolar mitotic spindle and accurate chromosome segregation. Dysregulation of Nek2 activity can lead to genomic instability and aneuploidy, which are hallmarks of cancer.[1] Beyond its role in mitosis, Nek2 has been implicated in the regulation of several oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and has been associated with drug resistance.[2]

This compound: A Potent and Selective Nek2 Inhibitor

This compound is a highly potent inhibitor of Nek2 kinase.[3] It exhibits excellent selectivity for Nek2 over a panel of other kinases, making it a valuable tool for studying Nek2 function and a promising candidate for therapeutic development.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Nek2 | 1 |

| RSK1 | 5.4 |

| DYRK1a | 6.5 |

Data compiled from MedChemExpress and GlpBio product information.[4]

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.53 |

| HCT-116 | Colorectal Cancer | 0.84 |

| Bel-7402 | Hepatocellular Carcinoma | 7.13 |

Data from in vitro cell proliferation assays.[5]

Table 3: In Vivo Efficacy of this compound in a HCT-116 Xenograft Mouse Model

| Parameter | Value |

| Dosing Schedule | 20 mg/kg, i.p., twice daily for 21 days |

| Outcome | Significant tumor growth suppression |

| Toxicity | No obvious toxicity observed |

Summary of in vivo preclinical study.[6]

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Unit |

| Dose (i.v.) | 1.0 | mg/kg |

| CL | 33.3 | mL/min/kg |

| Vss | 2.53 | L/kg |

| t1/2 | 1.72 | hours |

| AUC0-t | 495 | ng/h/mL |

| AUC0-∞ | 507 | ng/h/mL |

Pharmacokinetic parameters following a single intravenous dose.[6]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of Nek2 kinase activity. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Induction of G2/M Cell Cycle Arrest

By inhibiting Nek2, this compound prevents the proper separation of centrosomes, a key event for entry into mitosis. This leads to the activation of the spindle assembly checkpoint (SAC) and arrest of the cell cycle at the G2/M phase.[1] Studies have shown that treatment of HCT-116 cells with this compound (0.5-1 µM for 24 hours) results in an accumulation of cells in the G2/M phase with a DNA content greater than 4N, indicative of mitotic failure.[5]

Induction of Apoptosis

Prolonged G2/M arrest and mitotic catastrophe ultimately trigger the intrinsic apoptotic pathway. In HCT-116 cells, this compound treatment (0.5-1 µM for 24 hours) leads to a concentration-dependent increase in apoptosis.[5]

Mandatory Visualization

Caption: Nek2 signaling pathway at the G2/M transition.

Caption: Mechanism of action of the Nek2 inhibitor this compound.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo experiments used to characterize the activity of this compound.

Nek2 Kinase Inhibition Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of this compound on Nek2 kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Materials:

-

Recombinant human Nek2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Biotinylated peptide substrate (e.g., ULight™-labeled peptide)

-

Europium-labeled anti-phospho-substrate antibody

-

This compound dissolved in DMSO

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 2.5 µL of the Nek2 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated peptide substrate. The final ATP concentration should be close to its Km for Nek2.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of stop buffer containing EDTA.

-

Add 5 µL of the europium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

HCT-116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control).

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis

This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in the different phases of the cell cycle by flow cytometry.

-

Materials:

-

HCT-116 cells

-

This compound

-

PBS

-

70% cold ethanol

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM and 1 µM) or DMSO for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry using Annexin V-FITC and propidium iodide (PI).

-

Materials:

-

HCT-116 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat HCT-116 cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

-

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

HCT-116 cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., saline with 5% DMSO and 10% Solutol HS 15)

-

Calipers

-

-

Procedure:

-

Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally (i.p.) twice daily for 21 days.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

-

Mandatory Visualization

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective Nek2 inhibitor with significant anti-tumor activity in preclinical models of cancer. Its mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, is consistent with the known function of Nek2 in mitosis. The data summarized in this guide, along with the provided experimental protocols, underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics targeting Nek2. Further investigation is warranted to explore its efficacy in a broader range of cancer types and to advance its development towards clinical applications.

References

MBM-55S: A Potent Nek2 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MBM-55S (CAS Number: 2083624-07-9) is the salt form of MBM-55, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3] Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome separation and spindle formation.[4] Its overexpression is implicated in the progression of various human cancers, making it a compelling target for anticancer drug development. This compound, through its active form MBM-55, has demonstrated significant antitumor activity in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known properties, biological activities, and mechanism of action of this compound, with a focus on presenting key data and experimental insights relevant to researchers in oncology and drug discovery.

Physicochemical Properties

This compound is the salt form of MBM-55. The available data primarily pertains to MBM-55.

| Property | Value | Source |

| Compound | MBM-55 | [7][8][9] |

| CAS Number | 2083622-09-5 | [7][8][9] |

| Molecular Formula | C28H27FN6O2 | [7][8] |

| Molecular Weight | 498.56 g/mol | [7] |

| IUPAC Name | 4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide | [7] |

| Appearance | Solid | [8] |

| Property | Value | Source |

| Compound | This compound | [10][11] |

| CAS Number | 2083624-07-9 | [10][11] |

| Molecular Formula | C36H39FN6O10 | [10] |

| Molecular Weight | 734.7275 g/mol | [10] |

Biological Activity and Mechanism of Action

MBM-55 is a highly potent inhibitor of Nek2 kinase.[5] Its mechanism of action is centered on the disruption of mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Kinase Inhibitory Activity

MBM-55 exhibits low nanomolar potency against Nek2 and displays significant selectivity over other kinases.

| Target Kinase | IC50 (nM) | Source |

| Nek2 | 1.0 | [5][6] |

| RSK1 | 5.4 | [5] |

| DYRK1a | 6.5 | [5] |

In Vitro Anti-proliferative Activity

MBM-55 has been shown to inhibit the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| MGC-803 | Gastric Cancer | 0.53 | [5] |

| HCT-116 | Colorectal Cancer | 0.84 | [5] |

| Bel-7402 | Hepatocellular Carcinoma | 7.13 | [5] |

Mechanism of Action: Nek2 Inhibition, Cell Cycle Arrest, and Apoptosis

The primary mechanism of action of MBM-55 involves the inhibition of Nek2, a key regulator of the G2/M phase of the cell cycle. Inhibition of Nek2 disrupts centrosome separation and spindle assembly, leading to mitotic catastrophe.[4] This triggers a G2/M cell cycle arrest and the accumulation of cells with a greater than 4N DNA content.[5] Ultimately, this sustained mitotic arrest induces apoptosis, or programmed cell death.[5]

Caption: this compound inhibits Nek2, leading to G2/M arrest and apoptosis.

Experimental Protocols

While the specific experimental details from the primary publication by Xi JB, et al. were not accessible, the following are generalized protocols for the types of assays typically used to characterize a kinase inhibitor like MBM-55.

Nek2 Kinase Inhibition Assay (General Protocol)

A common method for determining the IC50 of a kinase inhibitor is a biochemical assay using a purified recombinant enzyme.

Caption: Generalized workflow for a Nek2 kinase inhibition assay.

Cell Proliferation Assay (General Protocol)

The anti-proliferative effects of this compound can be assessed using a variety of cell-based assays, such as the MTT or CellTiter-Glo assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis (General Protocol)

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (General Protocol)

Apoptosis can be detected by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Cell Treatment: Treat cells with this compound or a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Logic diagram for apoptosis detection by Annexin V/PI staining.

Conclusion

This compound, through its active counterpart MBM-55, is a potent and selective Nek2 inhibitor with promising antitumor activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel cancer therapeutics. Further investigation into its in vivo efficacy, safety profile, and potential combination therapies is warranted.

References

- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - East China Normal University [pure.ecnu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. MBM-55 | CymitQuimica [cymitquimica.com]

- 9. MBM-55 | 2083622-09-5 [chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. tebubio.com [tebubio.com]

The Structure-Activity Relationship of MBM-55: A Deep Dive into a Potent Nek2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

MBM-55 has emerged as a highly potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of mitotic processes.[1][2][3][4] Its ability to induce cell cycle arrest and apoptosis in cancer cells has positioned it as a promising candidate for anti-cancer therapeutic development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MBM-55, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.

Quantitative Analysis of MBM-55 and Related Compounds

The potency and selectivity of MBM-55 and its analogs are critical to its therapeutic potential. The following tables summarize the key quantitative data gathered from in vitro studies.

Table 1: Kinase Inhibitory Activity of MBM-55 and MBM-17

| Compound | Nek2 IC₅₀ (nM) | RSK1 IC₅₀ (nM) | DYRK1a IC₅₀ (nM) |

| MBM-55 (42g) | 1.0 | 5.4 | 6.5 |

| MBM-17 (42c) | 3.0 | - | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ indicates greater potency. Data for RSK1 and DYRK1a for MBM-17 were not available in the reviewed materials.

Table 2: Anti-proliferative Activity of MBM-55 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MGC-803 | Gastric Cancer | 0.53 |

| HCT-116 | Colorectal Cancer | 0.84 |

| Bel-7402 | Liver Cancer | 7.13 |

IC₅₀ values represent the concentration of MBM-55 required to inhibit 50% of cell proliferation.[5]

Deciphering the Mechanism: Signaling Pathways and Cellular Effects

MBM-55 exerts its anti-tumor effects by inhibiting Nek2, which leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

The Nek2 Signaling Pathway

Nek2 plays a crucial role in centrosome separation and spindle assembly during mitosis. Its inhibition by MBM-55 disrupts these processes, leading to mitotic catastrophe and cell death. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of MBM-55 action.

Rigorous Evaluation: Experimental Protocols

The following sections detail the methodologies used to characterize the activity of MBM-55.

In Vitro Kinase Assay

This assay quantifies the inhibitory effect of MBM-55 on Nek2 and other kinases. A common method is the ADP-Glo™ Kinase Assay.[6][7]

Caption: Workflow for a typical in vitro kinase assay.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the purified Nek2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

-

Inhibitor Addition: Add varying concentrations of MBM-55 to the wells.

-

Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Signal Generation: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which in turn generates a luminescent signal with a luciferase/luciferin reaction.[6]

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the luminescence signal against the inhibitor concentration.

Cell Viability (MTT) Assay

This assay determines the effect of MBM-55 on the proliferation of cancer cells.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MGC-803, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of MBM-55 concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[8][9]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of MBM-55 that inhibits cell growth by 50%.[5]

Cell Cycle Analysis

This experiment determines the effect of MBM-55 on the cell cycle progression of cancer cells using flow cytometry.

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Treatment: Treat HCT-116 cells with MBM-55 (e.g., 0.5-1 µM) for 24 hours.[5]

-

Cell Preparation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[10]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay is used to confirm that MBM-55 induces programmed cell death in cancer cells. A common method is Annexin V-FITC and PI staining followed by flow cytometry.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

-

Cell Treatment: Treat HCT-116 cells with MBM-55 (e.g., 0.5-1 µM) for 24 hours.[5]

-

Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of MBM-55 in a living organism.

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a predetermined size.

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (the salt form of MBM-55 for improved solubility and bioavailability) or a vehicle control to the mice, typically via intraperitoneal injection, on a defined schedule.[1][2]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors to determine the extent of tumor growth inhibition.

Conclusion

MBM-55 is a potent and selective Nek2 inhibitor with significant anti-proliferative activity against various cancer cell lines. Its mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The detailed structure-activity relationship studies and rigorous experimental validation underscore the potential of MBM-55 as a lead compound for the development of novel anti-cancer therapies. Further investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - East China Normal University [pure.ecnu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. MBM-55 | NIMA-related kinase 2 (Nek2) inhibitor | TargetMol [targetmol.com]

- 6. promega.com [promega.com]

- 7. NEK2 Kinase Enzyme System [promega.com]

- 8. broadpharm.com [broadpharm.com]

- 9. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

MBM-55S: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-55S, also known as MBM-55, has emerged as a highly potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a key regulator of mitotic events. Its discovery through structure-based drug design has positioned it as a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key biological activities of this compound, intended for professionals in the fields of chemical biology and drug development.

Discovery and Rationale

This compound was identified through a structure-based design approach targeting the ATP-binding pocket of the Nek2 kinase. The foundational research, published by Xi et al. in the European Journal of Medicinal Chemistry in 2017, detailed the development of a series of compounds based on an imidazo[1,2-a]pyridine scaffold. This scaffold was selected for its favorable properties in kinase inhibition. Through iterative rounds of synthesis and biological evaluation, this compound was optimized for potency and selectivity against Nek2.

The primary rationale for targeting Nek2 stems from its critical role in centrosome separation and spindle assembly during mitosis. Overexpression of Nek2 is frequently observed in various human cancers and is often correlated with aneuploidy and poor prognosis. By inhibiting Nek2, this compound disrupts these essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells, thereby highlighting its therapeutic potential.

Physicochemical Properties and Identification

| Property | Value |

| IUPAC Name | 4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide |

| CAS Number | 2083622-09-5 |

| Molecular Formula | C28H27FN6O2 |

| Molecular Weight | 498.55 g/mol |

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of Nek2 kinase with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Kinase Inhibition Profile

| Kinase | IC50 (nM) |

| Nek2 | 1.0 |

| RSK1 | 5.4 |

| DYRK1a | 6.5 |

Note: this compound exhibits over 20-fold selectivity for Nek2 against a panel of other kinases, with the noted exceptions.

Synthesis Pathway

The synthesis of this compound is a multi-step process centered around the construction of the core imidazo[1,2-a]pyridine scaffold, followed by subsequent functionalization. While the primary literature provides the foundational methodology, the following represents a generalized pathway based on established synthetic routes for similar compounds.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

Due to the proprietary nature of specific synthetic details within the primary literature, a generalized protocol for the key synthetic transformations is provided below. Researchers should refer to the original publication by Xi et al. (2017) for precise experimental conditions.

General Procedure for the Synthesis of the Imidazo[1,2-a]pyridine Core:

A mixture of a substituted 2-aminopyridine and an α-haloketone in a suitable solvent (e.g., ethanol, DMF) is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the crude imidazo[1,2-a]pyridine derivative. Further purification can be achieved by recrystallization or column chromatography.

General Procedure for Suzuki Coupling:

To a solution of the halogenated imidazo[1,2-a]pyridine intermediate in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), the corresponding boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3, K2CO3, or Cs2CO3) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the coupled product.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of Nek2 kinase activity. This inhibition disrupts the phosphorylation of downstream substrates crucial for the G2/M transition and proper mitotic progression. The subsequent cellular response involves the activation of cell cycle checkpoints and ultimately leads to programmed cell death (apoptosis).

MBM-55S: A Potent Nek2 Inhibitor with In Vitro and In Vivo Antitumor Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MBM-55S is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase that plays a crucial role in the regulation of mitotic events.[1] Aberrant expression and activity of Nek2 are frequently observed in a wide range of human cancers, correlating with tumor progression, drug resistance, and poor prognosis.[2][3] As a key regulator of centrosome duplication and spindle assembly, Nek2 represents a compelling therapeutic target for anticancer drug development.[1][2] this compound has demonstrated significant antitumor activities in both preclinical in vitro and in vivo models, primarily by inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the antitumor activities of this compound, including detailed experimental protocols and an elucidation of its mechanism of action.

Data Presentation

In Vitro Efficacy: Kinase and Cellular Inhibitory Activity

This compound exhibits high potency against its primary target, Nek2, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity profile indicates a significant therapeutic window against other kinases. The antiproliferative activity of this compound has been evaluated across various human cancer cell lines, demonstrating broad efficacy.

| Target/Cell Line | IC50 (nM) | Description |

| Kinase Activity | ||

| Nek2 | 1 | Potent inhibition of the primary target kinase. |

| RSK1 | 5.4 | Off-target kinase inhibition. |

| DYRK1a | 6.5 | Off-target kinase inhibition. |

| Cellular Proliferation | IC50 (µM) | |

| MGC-803 (Gastric Cancer) | 0.53 | Inhibition of cancer cell growth. |

| HCT-116 (Colon Cancer) | 0.84 | Inhibition of cancer cell growth. |

| Bel-7402 (Hepatocellular Carcinoma) | 7.13 | Inhibition of cancer cell growth. |

Data compiled from multiple sources.[1]

In Vivo Efficacy: HCT-116 Xenograft Model

In a preclinical mouse model utilizing HCT-116 human colon cancer cell xenografts, this compound demonstrated significant tumor growth inhibition. The compound was well-tolerated at the effective dose, with no obvious signs of toxicity observed in the treated mice.

| Parameter | Value/Observation |

| Animal Model | Nude mice bearing HCT-116 xenografts |

| Treatment | This compound |

| Outcome | Good antitumor activity |

| Toxicity | No obvious signs of toxicity |

Information based on preclinical studies.[1]

Experimental Protocols

Nek2 Kinase Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against Nek2 kinase.

Materials:

-

Recombinant Nek2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a specific peptide or protein substrate for Nek2)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the Nek2 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MGC-803, HCT-116, Bel-7402)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound (e.g., 0.5 µM and 1 µM) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

In Vivo Antitumor Activity (HCT-116 Xenograft Model)

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

HCT-116 human colon cancer cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT-116 cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (and vehicle control) to the respective groups according to a predetermined dosing schedule.

-

Measure the tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Evaluate the antitumor efficacy of this compound by comparing the tumor growth in the treated group to the control group.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits Nek2, leading to mitotic disruption and apoptosis.

Experimental Workflow for In Vitro Studies

Caption: Workflow for evaluating this compound's in vitro antitumor effects.

Experimental Workflow for In Vivo Studiesdot

// Nodes Start [label="Start: Immunocompromised Mice", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Implant HCT-116 Cells\n(Xenograft)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Monitor Tumor Growth", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomize into Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound or Vehicle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\nand Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

References

MBM-55S: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBM-55S is a potent small molecule inhibitor targeting the NIMA-related kinase 2 (Nek2). Nek2 is a crucial regulator of centrosome separation and spindle formation during mitosis. Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its relevant signaling pathways.

This compound Kinase Selectivity Profile

While a comprehensive kinase selectivity panel for this compound (CAS: 2083624-07-9) is not publicly available, data for the closely related compound MBM-55 (CAS: 2083622-09-5) offers valuable insights into its potential target profile. MBM-55 is a highly potent inhibitor of Nek2 with an IC50 value of 1 nM.[1] It demonstrates significant selectivity, with a 20-fold or greater preference for Nek2 over most other kinases.[2][3] However, some off-target activity has been observed.

It is critical to note that while MBM-55 and this compound are structurally related, they are distinct chemical entities, and their selectivity profiles may differ. The following data for MBM-55 should be considered as a close approximation until specific data for this compound becomes available.

Table 1: In Vitro Inhibitory Activity of MBM-55 Against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| Nek2 | 1 |

| RSK1 | 5.4 |

| DYRK1a | 6.5 |

Data presented is for the related compound MBM-55 and may not be fully representative of this compound.[2][3]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency and selectivity of a kinase inhibitor like this compound. Below are detailed methodologies for commonly employed in vitro kinase assays.

In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.

Materials:

-

Recombinant human Nek2 enzyme

-

ULight™-labeled substrate peptide

-

Europium-labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound (or other test compounds)

-

384-well white microplates

-

TR-FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the Nek2 enzyme and the ULight™-labeled substrate in the assay buffer.

-

Assay Initiation: Add the ATP solution to the reaction mixture to initiate the kinase reaction. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction by adding a solution of EDTA. Add the Europium-labeled anti-phospho-substrate antibody in a detection buffer.

-

Signal Measurement: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 or 340 nm and an emission wavelength of 665 nm.

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Workflow for LANCE® Ultra TR-FRET Kinase Assay

Caption: Workflow of a TR-FRET based kinase inhibition assay.

Nek2 Signaling Pathway

Nek2 plays a pivotal role in the G2/M transition of the cell cycle. Its activity is tightly regulated by upstream kinases and phosphatases, and it, in turn, phosphorylates several downstream substrates to orchestrate centrosome separation and mitotic progression.

References

Technical Guide: The Role of Cryptophycin-55 in Inducing Cell Cycle Arrest

Disclaimer: Initial searches for a molecule specifically named "MBM-55S" did not yield any publicly available scientific data. However, due to the similarity in name, this guide will focus on Cryptophycin-55 (CR55) and its active metabolite, Cryptophycin-52 (CR52) , potent tubulin inhibitors known to induce cell cycle arrest. This document is presented as an in-depth technical guide on these compounds, assuming a potential user interest in this class of molecules.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Cryptophycin-55's mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

Core Mechanism of Action

Cryptophycin-55 (CR55) is a potent synthetic analog of the natural depsipeptide Cryptophycin-1. It functions as a prodrug that is converted to its active form, Cryptophycin-52 (CR52), within the cell. The primary mechanism of action for CR52 is the inhibition of microtubule dynamics.

CR52 binds to the vinca alkaloid site at the plus ends of microtubules, suppressing both their growth and shortening. This disruption of microtubule function is critical during mitosis, as microtubules are the primary components of the mitotic spindle. By preventing the proper formation and function of the mitotic spindle, CR52 induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1]

Due to its high potency, CR55 has been developed for use in Antibody-Drug Conjugates (ADCs). In this application, CR55 is attached to a monoclonal antibody that targets a specific tumor antigen (e.g., HER2). This targeted delivery enhances the therapeutic window by concentrating the cytotoxic payload at the tumor site, thereby reducing systemic toxicity.[1]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data regarding the efficacy of Cryptophycin-55 Antibody-Drug Conjugates (ADCs) in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Trastuzumab-Cryptophycin-55 Conjugates [1]

| Cell Line | HER2 Status | Conjugate | IC₅₀ (nM) |

| SK-BR-3 | Positive | T-L1-CR55 | 0.58 |

| SK-BR-3 | Positive | T-L2-CR55 | 0.61 |

| SK-BR-3 | Positive | T-L3-CR55 | 0.65 |

| NCI-N87 | Positive | T-L1-CR55 | 1.19 |

| NCI-N87 | Positive | T-L2-CR55 | 1.05 |

| NCI-N87 | Positive | T-L3-CR55 | 1.01 |

| MDA-MB-468 | Negative | T-L1-CR55 | >100 |

| MDA-MB-468 | Negative | T-L2-CR55 | >100 |

| MDA-MB-468 | Negative | T-L3-CR55 | >100 |

Data represents the half-maximal inhibitory concentration (IC₅₀) of different linker-variants of Trastuzumab-CR55 conjugates on HER2-positive and HER2-negative cell lines.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used to assess the impact of Cryptophycin-55 on cell cycle and viability.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Cryptophycin-55 conjugates on cancer cell lines.

-

Cell Seeding: Plate tumor cells (e.g., SK-BR-3, NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with a serial dilution of the Cryptophycin-55 conjugate (e.g., T-L3-CR55) or a control compound. Incubate for an additional 72-96 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with Cryptophycin-55.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Cryptophycin-55 conjugate for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at 4°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows associated with Cryptophycin-55.

Caption: Mechanism of Cryptophycin-55 ADC action.

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Foundational Research on Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This bicyclic structure, formed by the fusion of an imidazole and a pyridine ring, is a key pharmacophore in numerous clinically used drugs and a plethora of investigational agents.[2][3] Its broad therapeutic potential spans across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[4][5] This technical guide provides an in-depth overview of the foundational research on imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, with the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction being a particularly efficient and versatile method for generating 3-aminoimidazo[1,2-a]pyridine derivatives.[6][7][8] Other common synthetic routes include condensation reactions, oxidative coupling, and tandem reactions.[9]

Key Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction

This protocol describes a microwave-assisted one-pot synthesis of imidazo[1,2-a]pyridine derivatives.[6]

Materials:

-

2-Aminopyridine (1.0 mmol)

-

Aldehyde (1.2 mmol)

-

Isocyanide (1.2 mmol)

-

Ammonium chloride (NH₄Cl) (0.2 mmol)

-

Methanol (MeOH) and Dichloromethane (DCM)

Procedure:

-

To a microwave vial, add 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.2 mmol), isocyanide (1.2 mmol), and ammonium chloride (0.2 mmol).

-

Add a 3:1 mixture of DCM/MeOH (4 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 100°C for 30-60 minutes.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Experimental Workflow for Groebke–Blackburn–Bienaymé Reaction

Caption: Workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives via the GBB reaction.

Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold.[4][10] Many derivatives have demonstrated potent cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 14j | MCF-7 (Breast) | 0.021 ± 0.0012 | [1] |

| MDA-MB-231 (Breast) | 0.95 ± 0.039 | [1] | |

| A549 (Lung) | 0.091 ± 0.0053 | [1] | |

| DU-145 (Prostate) | 0.24 ± 0.032 | [1] | |

| Compound 6 | A375 (Melanoma) | <12 | [11] |

| WM115 (Melanoma) | <12 | [11] | |

| HeLa (Cervical) | 9.7 - 44.6 | [11] | |

| Compound 12b | Hep-2 (Laryngeal) | 11 | [12][13] |

| HepG2 (Liver) | 13 | [12][13] | |

| MCF-7 (Breast) | 11 | [12][13] | |

| A375 (Melanoma) | 11 | [12][13] | |

| Compound 13k | HCC827 (Lung) | 0.09 - 0.43 | [3] |

| IP-5 | HCC1937 (Breast) | 45 | [14] |

| IP-6 | HCC1937 (Breast) | 47.7 | [14] |

| TB-25 | HCT-116 (Colon) | 0.023 | [15] |

Mechanism of Anticancer Action:

A primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a key target for these compounds.[3][11][16][17][18]

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Other anticancer mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[15][19]

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant activity against a range of bacterial and mycobacterial strains.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| IPA-6 | Mycobacterium tuberculosis H37Rv | 0.05 | [20] |

| IPA-9 | Mycobacterium tuberculosis H37Rv | 0.4 | [20] |

| IPS-1 | Mycobacterium tuberculosis H37Rv | 0.4 | [20] |

| Compound 5h | Staphylococcus aureus (clinical strain) | 6.25 | [21] |

| Staphylococcus aureus (reference strain) | 3.125 | [21] | |

| Compound 5d, 7a, 10a, 11a, 12a | Gram-positive and Gram-negative bacteria | Effective inhibition | [22] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

-

Cancer cell lines (e.g., A375, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Screening Workflow

Caption: A general workflow for the biological screening of imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the wide array of biological activities associated with its derivatives underscore its importance as a "privileged structure." The foundational research summarized in this guide highlights the significant progress made in understanding the synthesis, anticancer, and antimicrobial properties of these compounds. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the advancement of lead compounds into clinical development. This in-depth technical guide serves as a valuable resource for scientists dedicated to harnessing the therapeutic potential of imidazo[1,2-a]pyridine derivatives.

References

- 1. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]

- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MBM-55S Protocol for Cell Culture Experiments: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBM-55S, the salt form of the potent NIMA-related kinase 2 (Nek2) inhibitor MBM-55, has emerged as a promising anti-cancer agent.[1] Nek2 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a pivotal role in cell cycle progression, specifically in centrosome separation and mitotic spindle formation.[2][3] Inhibition of Nek2 by this compound disrupts these processes, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][4] These application notes provide comprehensive protocols for the use of this compound in cell culture experiments to evaluate its therapeutic potential. Detailed methodologies for assessing cell viability, apoptosis, and the impact on the Nek2 signaling pathway are presented.

Mechanism of Action

This compound functions as a highly selective inhibitor of Nek2 kinase activity.[1] By blocking the catalytic function of Nek2, this compound prevents the phosphorylation of critical downstream substrates that are essential for the separation of centrosomes and the assembly of a functional bipolar spindle during mitosis.[2][5] This disruption of mitotic progression results in an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest.[4] If this arrest is prolonged, the cell's intrinsic apoptotic machinery is activated, leading to programmed cell death.

Recommended Cancer Cell Lines

The efficacy of this compound and other Nek2 inhibitors has been demonstrated in a variety of cancer cell lines, making them valuable tools for cancer research. The selection of an appropriate cell line should be guided by the specific research objectives.

-

Gastrointestinal Cancers:

-

Hepatocellular Carcinoma:

-

Bel-7402: Demonstrates sensitivity to the inhibitory effects of MBM-55.[4]

-

-

Breast Cancer:

-

A panel of breast cancer cell lines, including MDA-MB-231, SUM159, HCC1143, and MCF7 , have been identified as responsive to Nek2 inhibition.[6]

-

-

Hematological Malignancies:

Quantitative Data Summary

The following table provides a summary of the half-maximal inhibitory concentrations (IC50) of MBM-55 in different cancer cell lines. It is anticipated that this compound will exhibit comparable potency.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.53[4] |

| HCT-116 | Colorectal Cancer | 0.84[4] |

| Bel-7402 | Hepatocellular Carcinoma | 7.13[4] |

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol outlines the standard procedure for maintaining cancer cell lines and treating them with this compound.

-

Materials:

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9][10]

-

This compound (dissolve in DMSO to create a 10 mM stock solution)[4]

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Standard sterile cell culture plastics (flasks, plates, etc.)[11]

-

-

Procedure:

-

Maintain the chosen cancer cell line in a T75 flask at 37°C in a humidified incubator containing 5% CO2.

-